7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one
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Overview
Description
7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phthalazinone core, which is substituted with methoxy groups and a piperazine moiety linked to a phenoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the Piperazine Moiety: This step involves the reaction of the phthalazinone intermediate with piperazine under controlled conditions.
Linking the Phenoxyethyl Group: The final step involves the alkylation of the piperazine nitrogen with a phenoxyethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrophthalazinone derivatives.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine moiety and have been studied for their antibacterial activity.
6,7-Dimethoxy-2,4-quinazolinedione: This compound has similar methoxy substitutions and is used in chemical synthesis.
Uniqueness
7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its phthalazinone core, combined with methoxy and phenoxyethyl substitutions, provides a distinct chemical profile that sets it apart from other compounds.
Properties
Molecular Formula |
C23H28N4O4 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
7,8-dimethoxy-2-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]phthalazin-1-one |
InChI |
InChI=1S/C23H28N4O4/c1-29-20-9-8-18-16-24-27(23(28)21(18)22(20)30-2)17-26-12-10-25(11-13-26)14-15-31-19-6-4-3-5-7-19/h3-9,16H,10-15,17H2,1-2H3 |
InChI Key |
MNYXJRZOWNYBQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)CCOC4=CC=CC=C4)OC |
Origin of Product |
United States |
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